Cas no 18309-28-9 ((-)-Isomenthone (~80%))

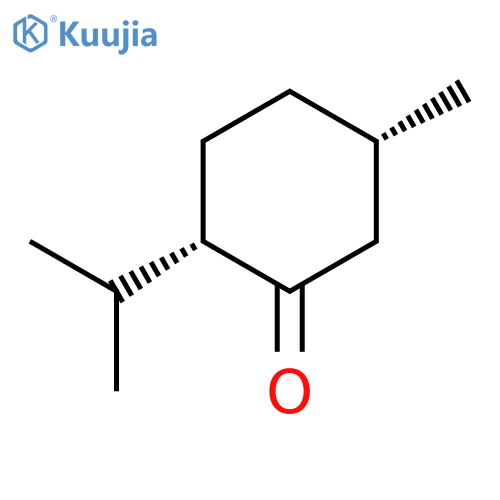

(-)-Isomenthone (~80%) structure

商品名:(-)-Isomenthone (~80%)

(-)-Isomenthone (~80%) 化学的及び物理的性質

名前と識別子

-

- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2S,5S)-

- (-)-Isomenthone

- (-)-Isomethone

- (+/-)-menthone

- (2S-cis)-2-(isopropyl)-5-methylcyclohexan-1-one

- 2-Isopropyl-5-methylcyclohexanone-, (2S-cis)-

- d-Isomenthone

- Isomenthone

- Isomenthone, (-)-

- Isomenthone, (1S,4S)-

- L-Isomenthone

- p-Menthan-3-one, (1S,4S)-(-)-

- Einecs 242-194-1

- (2S)-2α-Isopropyl-5α-methylcyclohexanone

- (2S,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone

- (1S,4S)-Isomenthone

- NS00086041

- HY-N7259A

- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, cis-

- (-)-Isomenthone (~80%)

- (2S,5S)-2-isopropyl-5-methylcyclohexanone

- (1R,4R)-p-menthan-3-one

- (1)-Isomenthone

- 5-Methyl-2-(1-methylethyl)cyclohexanone, (Z)-

- cis-p-Menthan-3-one

- (+/-)-isomenthone

- (2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one

- alpha-ISOMENTHONE

- cis-5-Methyl-2-(1-methylethyl)-cyclohexanone

- SCHEMBL4395963

- (2R,5R)-2-isopropyl-5-methylcyclohexanone, rel-

- 4-07-00-00087 (Beilstein Handbook Reference)

- (+-)-isomenthone

- starbld0039823

- d,l-Isomenthone

- 1074-95-9

- dl-Isomenthone

- (+/-)-cis-p-menthan-3-one

- BRN 3195564

- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5S)-

- p-Menthan-3-one, cis-

- isomenthon

- 2-Isopropyl-5-methyl-cyclohexanone, cis

- .alpha.-isomenthone

- 1-Methyl-4-isopropyl-3-cyclohexanone, cis-

- 36977-92-1

- CYCLOHEXANONE, 5-METHYL-2-(1-METHYLETHYL)-, CIS

- 491-07-6

- UNII-11T7AFM2DS

- DTXSID501315467

- CHEBI:36496

- (1S,4S)-(-)-p-menthan-3-one

- MFCD00136032

- (2S,5S)-5-methyl-2-(propan-2-yl)cyclohexanone

- Q27116856

- NFLGAXVYCFJBMK-IUCAKERBSA-N

- cis-p-menthone

- CS-0627180

- (2S-cis)-5-methyl-2-(1-methylethyl)cyclohexanone

- (2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one

- P-MENTHAN-3-ONE, CIS

- (2S,5S)-2-Isopropyl-5-methylcyclohexan-1-one

- EN300-157787

- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (Z)-

- 11T7AFM2DS

- (1S,4S)-p-menthan-3-one

- EINECS 253-295-5

- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-

- 5-Methyl-2-(1-methylethyl)cyclohexanone

- cis-Menthone

- EINECS 207-727-4

- 9WZ3E2G6CL

- p-Menthan-3-one, (Z)-

- UNII-9WZ3E2G6CL

- Isomenthone, (+/-)-

- 18309-28-9

- FEMA No. 3460

- (1R,4R)-(+)-p-Menthan-3-one

- C17125

- DL-ISOMENTHONE [FHFI]

-

- インチ: InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1

- InChIKey: NFLGAXVYCFJBMK-IUCAKERBSA-N

- ほほえんだ: C[C@H]1CC[C@@H](C(C)C)C(=O)C1

計算された属性

- せいみつぶんしりょう: 154.13584

- どういたいしつりょう: 154.136

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 0.9±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 205.0±0.0 °C at 760 mmHg

- フラッシュポイント: 72.8±0.0 °C

- PSA: 17.07

- LogP: 2.64770

- じょうきあつ: 0.3±0.4 mmHg at 25°C

(-)-Isomenthone (~80%) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(-)-Isomenthone (~80%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M199560-250mg |

(-)-Isomenthone (~80%) |

18309-28-9 | 250mg |

$ 230.00 | 2023-09-07 | ||

| TRC | M199560-2.5g |

(-)-Isomenthone (~80%) |

18309-28-9 | 2.5g |

$ 1777.00 | 2023-09-07 |

(-)-Isomenthone (~80%) 関連文献

-

1. XVII.—Piperitone. Part VII. The constitution of piperitoneJohn Read,Henry George Smith,Reginald Slater Hughesdon J. Chem. Soc. Trans. 1924 125 129

-

David Patterson,Melanie Schnell Phys. Chem. Chem. Phys. 2014 16 11114

-

Motohiro Nishio Phys. Chem. Chem. Phys. 2011 13 13873

-

Michael S. A. Kamel,Michael Oelgem?ller,Mohan V. Jacob J. Mater. Chem. A 2022 10 4683

-

Reshma Krishnan,Kavya Mohan,K. V. Ragavan,P. Nisha Sustainable Food Technol. 2023 1 363

18309-28-9 ((-)-Isomenthone (~80%)) 関連製品

- 700-58-3(Adamantanone)

- 61203-83-6(4-Pentylcyclohexanone)

- 823-76-7(1-cyclohexylethan-1-one)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 10458-14-7(Menthone)

- 559-74-0(Friedelin)

- 583-60-8(2-Methylcyclohexanone)

- 1660-04-4(1-(1-adamantyl)ethanone)

- 1193-55-1(2-Methylcyclohexane-1,3-dione)

- 82832-73-3(4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬